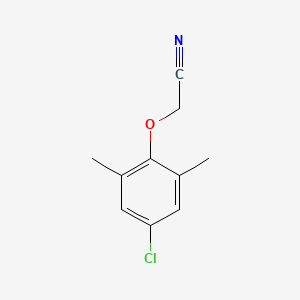

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile

描述

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile (CAS: 303224-73-9) is an organochlorine compound with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure consists of a phenoxy group substituted with a chlorine atom at the para position (4-position) and methyl groups at the 2- and 6-positions, linked to an acetonitrile moiety. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, or advanced materials.

属性

IUPAC Name |

2-(4-chloro-2,6-dimethylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVMKOHOIVYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC#N)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile involves the reaction of 4-chloro-2,6-dimethylphenol with bromoacetonitrile in the presence of potassium carbonate. The reaction is typically carried out in acetone and heated at reflux for 18 hours. After the reaction, the mixture is filtered, concentrated, and the residue is partitioned between dichloromethane and water. The organic phase is then washed with 1N HCl and water, dried over magnesium sulfate, concentrated, and purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.

化学反应分析

Types of Reactions

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Reduction: The reduction of the nitrile group yields primary amines.

Oxidation: The oxidation of the nitrile group results in the formation of carboxylic acids.

科学研究应用

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile can be categorized based on substituent variations (halogen type, substituent positions) and backbone modifications. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

Halogen Substitution: Replacing chlorine with bromine (e.g., 508189-19-3 vs. Dichlorinated analogs (e.g., 3218-45-9) exhibit reduced steric bulk compared to dimethyl-substituted derivatives, favoring applications in streamlined syntheses .

Substituent Positioning: Methyl groups at the 2- and 6-positions (303224-73-9) create ortho-substitution steric effects, which may hinder rotational freedom in the phenoxy group.

Backbone Modifications: The absence of an oxygen atom in phenyl analogs (e.g., 332179-33-6) reduces electron-withdrawing effects compared to phenoxy derivatives, impacting electronic properties such as dipole moments and solubility .

Research Findings

- Synthetic Utility: Brominated analogs (e.g., 508189-19-3) are commercially available but less prevalent (annual sales: 212 bottles vs. 51 bottles for 3,5-dimethyl derivatives), suggesting higher demand for para-substituted 2,6-dimethylphenoxy nitriles .

- Thermal Stability: Predicted boiling points for phenyl analogs (e.g., 332179-33-6) exceed 300°C, indicating greater thermal stability compared to phenoxy derivatives, though experimental validation is lacking .

Notes

- Data Limitations : Experimental data for melting points, solubility, and spectroscopic properties (e.g., NMR, IR) are absent in available literature, necessitating further characterization.

- Safety and Handling: No specific hazard statements are documented for this compound, but precautionary measures for nitriles (e.g., adequate ventilation) are advised .

生物活性

The compound 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile is an organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data regarding its biological properties.

Chemical Structure and Properties

- Molecular Formula : C11H12ClNO

- Molecular Weight : 211.67 g/mol

- IUPAC Name : this compound

This compound features a chloro-substituted phenyl ring and a nitrile functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Anti-inflammatory Effects

Compounds with similar phenoxy groups have been reported to possess anti-inflammatory properties. These effects are generally attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism of action may involve modulation of signaling pathways related to inflammation .

Anticancer Potential

Research into phenoxyacetic acid derivatives has also highlighted their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through various pathways. Although direct studies on this compound are sparse, its structural characteristics align with known anticancer compounds .

Case Studies

- Antimicrobial Screening :

- Cytotoxicity Assessment :

Data Table: Biological Activities Comparison

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Potential (similar structures show efficacy) | Moderate (inferred from related compounds) | Potential (structurally similar to known agents) |

| Phenoxyacetic Acid Derivative A | High (MRSA effective) | High (inhibition of COX) | Significant (apoptosis induction) |

| Phenoxyacetic Acid Derivative B | Moderate | Moderate | Low |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in targeted cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。